molecular formula C11H14O B14206616 2-Cyclohexen-1-one, 6-cyclopentylidene- CAS No. 824975-89-5

2-Cyclohexen-1-one, 6-cyclopentylidene-

Cat. No.: B14206616
CAS No.: 824975-89-5
M. Wt: 162.23 g/mol
InChI Key: DCSSFMKJFFUWFB-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 6-cyclopentylidene- is an organic compound with the molecular formula C11H14O It is a derivative of cyclohexenone, characterized by the presence of a cyclopentylidene group at the 6-position of the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-one, 6-cyclopentylidene- can be synthesized through several methodsThis process typically requires the use of specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-one, 6-cyclopentylidene- often involves large-scale catalytic processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 6-cyclopentylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-Cyclohexen-1-one, 6-cyclopentylidene- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 6-cyclopentylidene- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various addition reactions. It can also undergo oxidation and reduction processes, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog of 2-Cyclohexen-1-one, 6-cyclopentylidene-, lacking the cyclopentylidene group.

    Cyclohexenone: Another related compound with similar reactivity but different structural features.

Uniqueness

2-Cyclohexen-1-one, 6-cyclopentylidene- is unique due to the presence of the cyclopentylidene group, which imparts distinct chemical and physical properties.

Properties

CAS No.

824975-89-5

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

6-cyclopentylidenecyclohex-2-en-1-one

InChI

InChI=1S/C11H14O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h4,8H,1-3,5-7H2

InChI Key

DCSSFMKJFFUWFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2CCC=CC2=O)C1

Origin of Product

United States

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